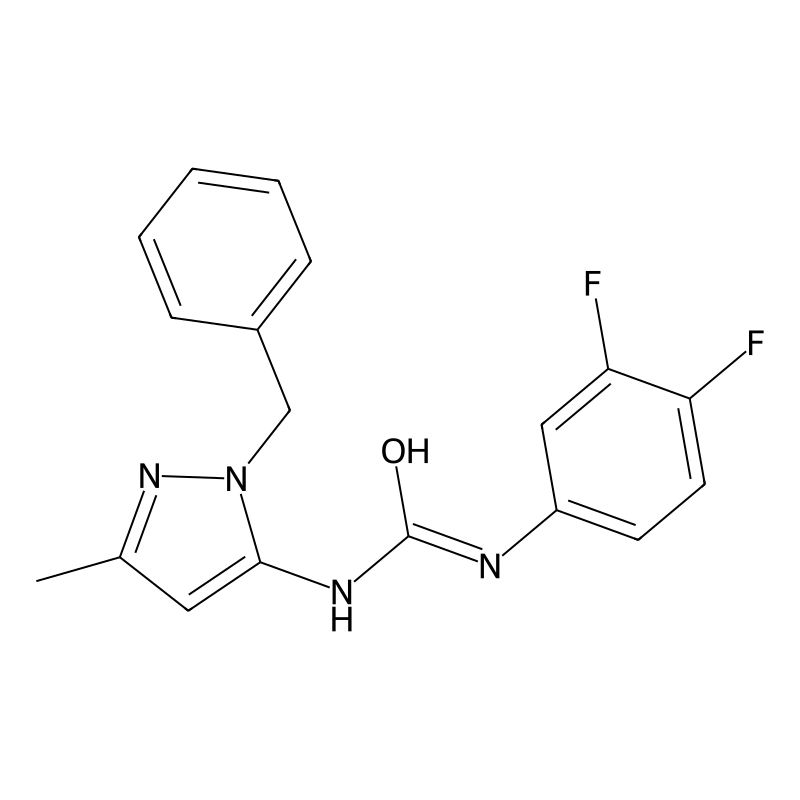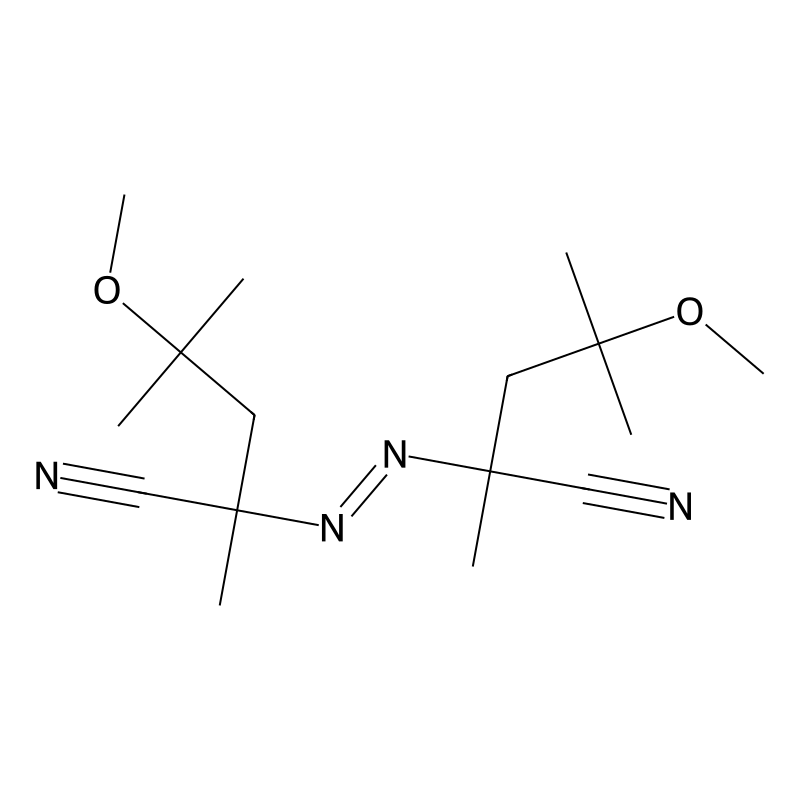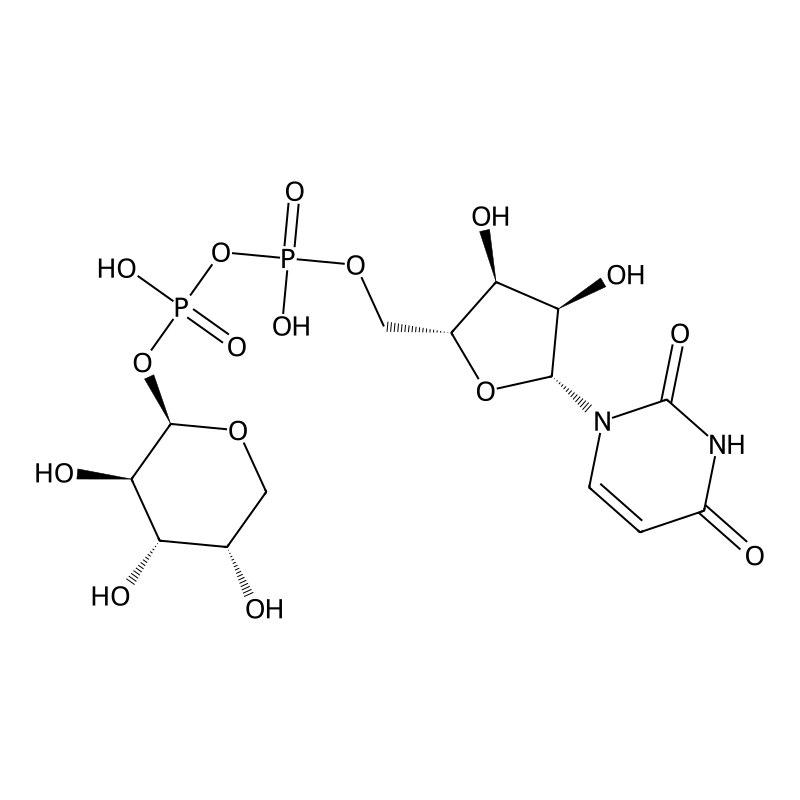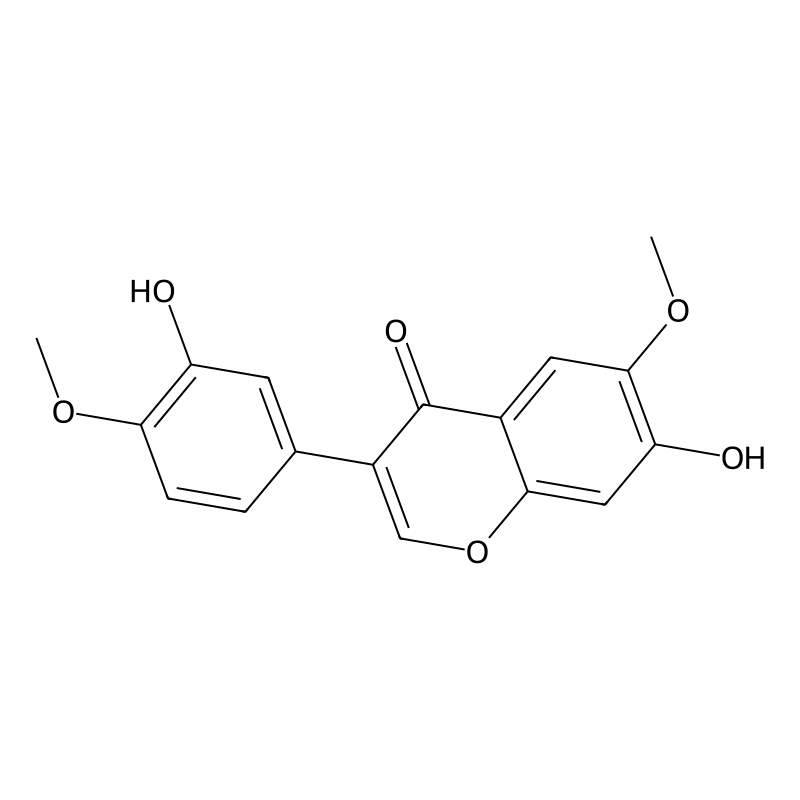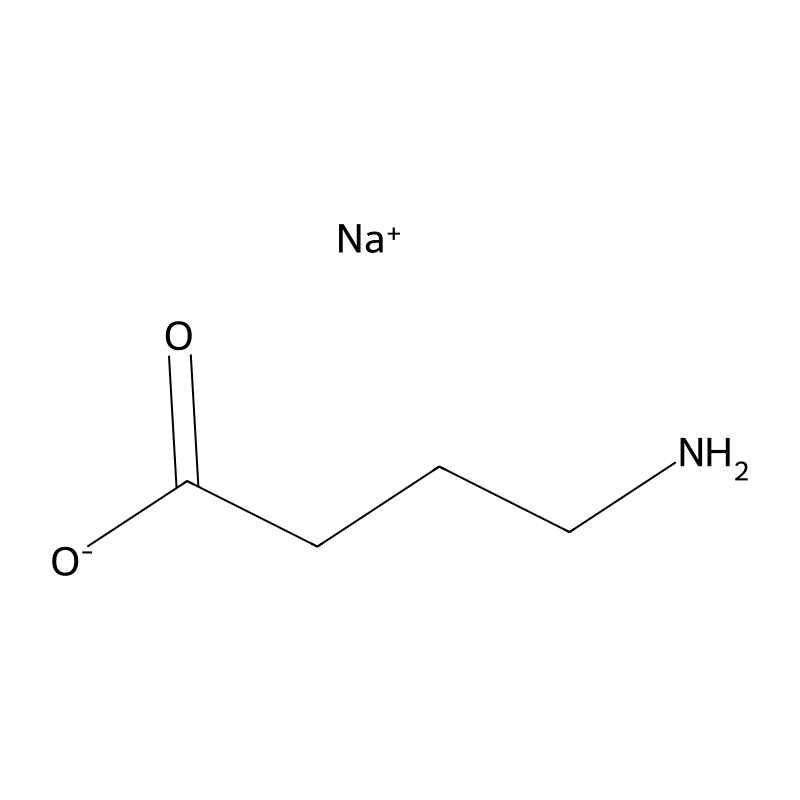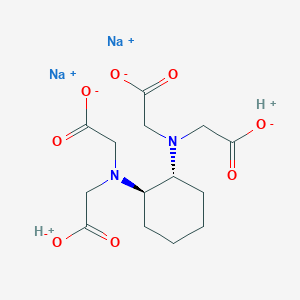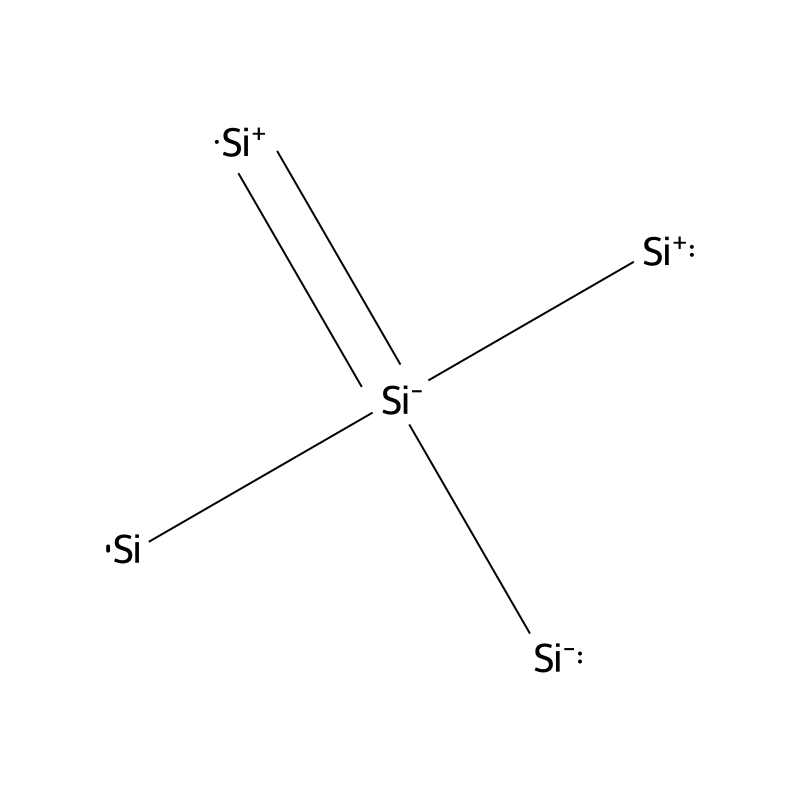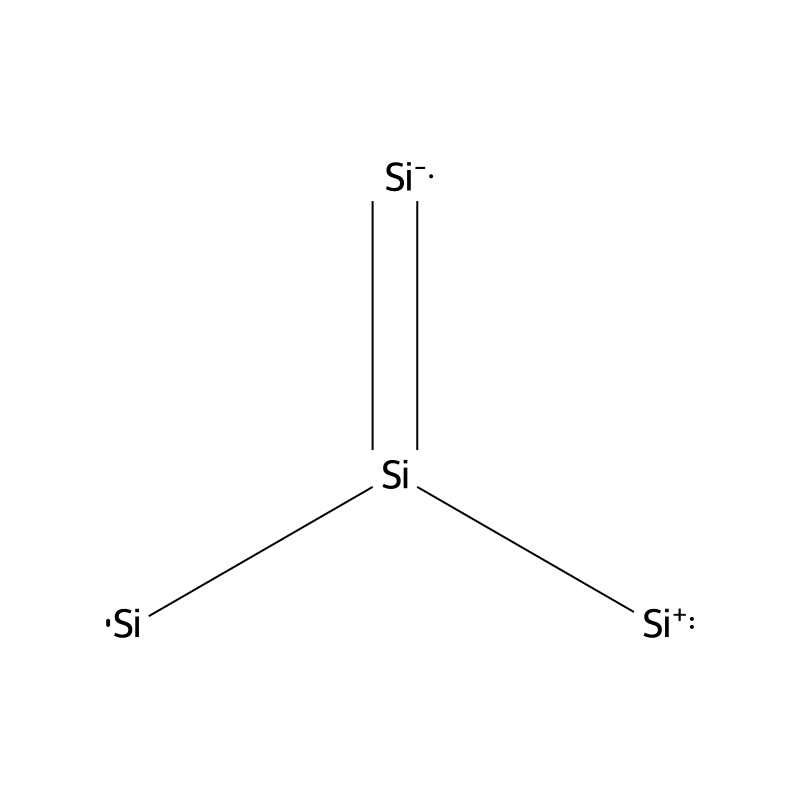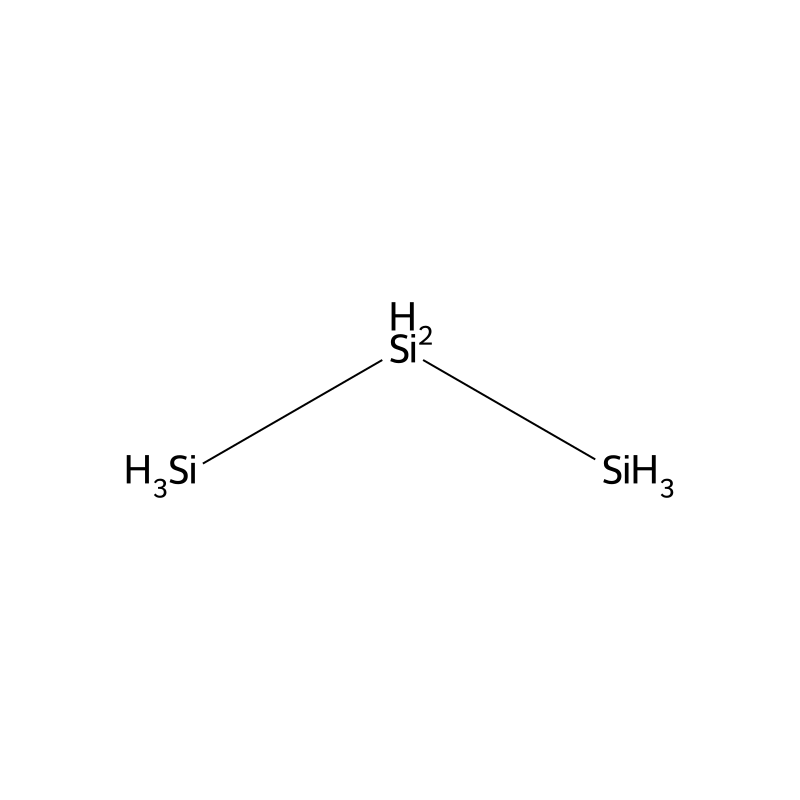Dimethyl 3-oxoadipate
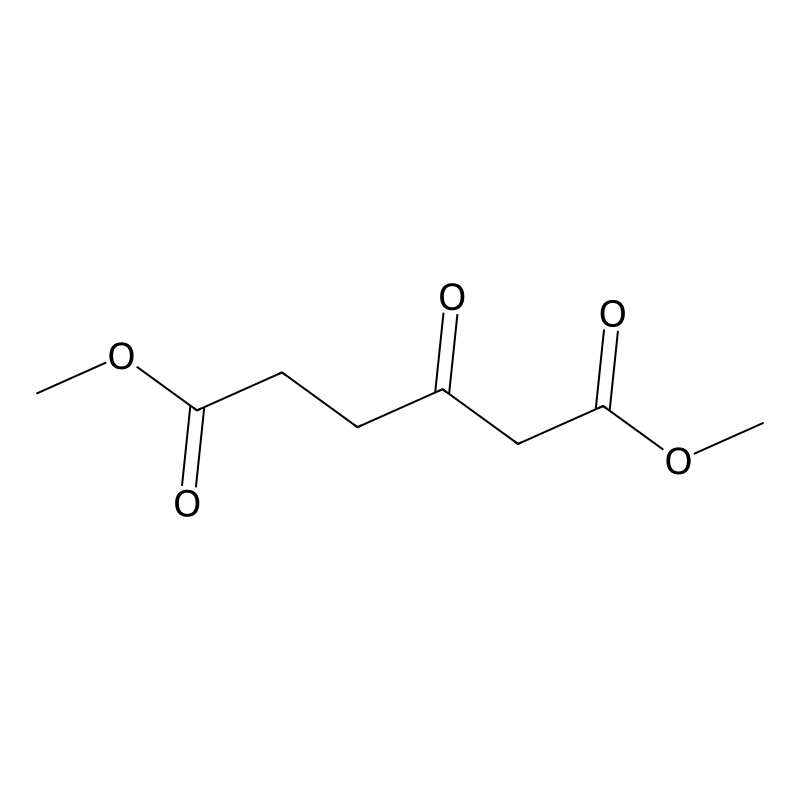
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dimethyl 3-oxoadipate: is an organic compound commonly used in scientific research and chemical synthesis. It’s a derivative of adipic acid and is classified as a ketone. The compound has a molecular formula of C8H12O5 and a molar mass of 188.18 g/mol.
- Chemical Synthesis Dimethyl 3-oxoadipate can be used as a chemical intermediate in the production of pharmaceuticals, fragrances, agrochemicals, and polymers. It can undergo reactions such as esterification, reduction, and oxidation. It can be hydrolyzed to form adipic acid and methanol.
- Pharmaceuticals It can be used as a starting material for the synthesis of various drugs.
Dimethyl 3-oxoadipate is a chemical compound with the molecular formula C8H12O5. It features a unique structure characterized by two ester groups, which contribute to its reactivity and utility in organic synthesis. The compound has a molecular weight of approximately 188.18 g/mol and can be represented by the InChI format as follows: InChI=1S/C8H12O5/c1-12-7(10)4-3-6(9)5-8(11)13-2/h3-5H2,1-2H3 .
- Degradation Reactions: It can undergo degradation pathways involving coenzyme A derivatives, such as the conversion to 3-oxoadipyl-CoA and succinate when reacted with succinyl-CoA .
- Methyl Ketone Biosynthesis: The compound is involved in the biosynthesis of methyl ketones from 3-oxoacids .
These reactions illustrate its role in metabolic pathways, particularly in the degradation of aromatic compounds.
Dimethyl 3-oxoadipate plays a significant role in microbial metabolism. It acts as an intermediate in the degradation of catechols and other aromatic compounds. For instance, it has been identified as an inducer in the biodegradation pathways of certain microorganisms, facilitating the breakdown of complex organic molecules .
Several methods exist for synthesizing dimethyl 3-oxoadipate:
- From Ethyl Bromoalkanoates: A notable method involves the reaction of ethyl 2-bromoalkanoates with zinc and succinic anhydride to yield β-oxoadipate derivatives.
- Cyclopropane Derivatives: Another synthetic route includes converting gem-dimethyl groups in specific oxazolines to cyclopropanes.
These methods showcase the compound's versatility in organic synthesis.
Dimethyl 3-oxoadipate finds applications across various fields:
- Energy Conversion: Research indicates its potential use in energy conversion processes, particularly in hydrogen production systems.
- Organic Synthesis: It serves as a precursor for synthesizing β-oxoadipate derivatives and other complex organic molecules.
Dimethyl 3-oxoadipate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Oxoadipic Acid | C6H8O5 | A key intermediate in fatty acid metabolism |
| β-Ketoadipate | C6H8O4 | Involved in microbial degradation pathways |
| Dimethyl Adipate | C8H14O4 | A diester used primarily as a plasticizer |
Uniqueness
Dimethyl 3-oxoadipate is unique due to its dual ester functionality and its specific role as an intermediate in both energy conversion processes and microbial degradation pathways. This positions it distinctly among similar compounds that may not exhibit such diverse applications.
